(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine
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Overview
Description
(2S)-2-(6-Oxaspiro[35]nonan-7-yl)propan-1-amine is a spirocyclic compound characterized by a unique structure where a nonane ring is fused with an oxane ring, and an amine group is attached to the propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the use of a precursor molecule that undergoes intramolecular cyclization under acidic or basic conditions to form the spirocyclic core. The amine group is then introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. Continuous flow chemistry and catalytic processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of (2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share a similar spirocyclic structure and are known for their biological activity.
Spiro[5.5]undecane Derivatives: These compounds have a similar spirocyclic framework and are studied for their chemical and biological properties.
Uniqueness
(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine is unique due to its specific spirocyclic structure and the presence of an amine group, which may confer distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Properties
IUPAC Name |
(2S)-2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10H,2-8,12H2,1H3/t9-,10?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWGSXLQBHFDSO-RGURZIINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2(CCC2)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC2(CCC2)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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